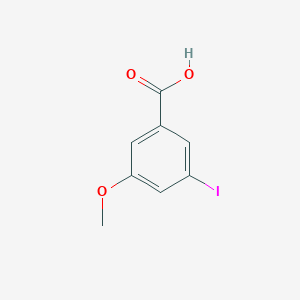

3-Iodo-5-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

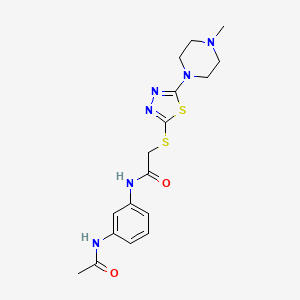

3-Iodo-5-methoxybenzoic acid is a chemical compound with the molecular formula C8H7IO3 . It has a molecular weight of 278.05 .

Molecular Structure Analysis

The molecular structure of this compound consists of an iodine atom and a methoxy group attached to a benzoic acid molecule . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Suzuki Cross-Coupling Reaction

3-Iodo-5-methoxybenzoic acid is used in Suzuki cross-coupling reactions, particularly with sterically hindered arylboronic esters. These reactions are optimized to obtain biaryls in good yield, using anhydrous benzene at reflux and sodium phenoxide in the presence of Pd(PPh3)4 (Chaumeil, Drian, & Signorella, 2000).

Corrosion Inhibition

An isoxazole derivative related to this compound has been studied as an environmentally friendly corrosion inhibitor for mild steel in acidic media. This study involved various analytical techniques including electrochemical impedance spectroscopy and scanning electron microscopy (Aslam et al., 2020).

Directed Ortho-Metalation

This compound is applicable in directed ortho-metalation of unprotected benzoic acids. This method is useful for the one-pot preparation of various 3- and 6-substituted 2-methoxybenzoic acids, facilitating the synthesis of compounds not easily accessible by conventional means (Nguyen, Castanet, & Mortier, 2006).

Production of Methanol from Aromatic Acids

In research on Pseudomonas putida, it was found that when grown on compounds like 3,4,5-trimethoxybenzoic acid, the bacteria oxidized this compound along with others similar to this compound. This study is relevant for understanding the microbial metabolism of methoxybenzoic acids (Donnelly & Dagley, 1980).

Preparation of Hypervalent Iodine Reagents

This compound derivatives have been used in the preparation and structural characterization of new recyclable iodine(III) reagents. These reagents, derived from 3-iodosylbenzoic acid, show potential for various applications in organic synthesis (Yusubov et al., 2008).

Radiosensitizing Agents

Derivatives of this compound have been synthesized and tested for their ability to radiosensitize hypoxic cells to radiation, showing potential in cancer treatment (Gupta et al., 1985).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that benzylic compounds, such as 3-iodo-5-methoxybenzoic acid, can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It is known that the bioconversion of methoxylated benzoic acids to hydroxylated derivatives involves a model substrate and cultures of anaerobic bacteria .

Pharmacokinetics

The compound is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, at 2-8°C . These properties may influence its bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, at 2-8°C to maintain its stability

Propiedades

IUPAC Name |

3-iodo-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGXFKIAZDJQDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2634462.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2634465.png)

![ethyl 5-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2634466.png)

![2-Methyl-4-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2634467.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B2634469.png)

![(5-chloro-2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2634476.png)

![Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2634480.png)